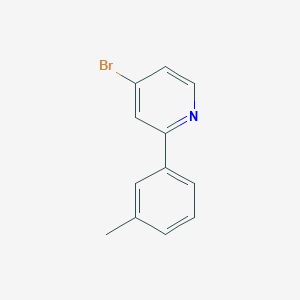

4-Bromo-2-(3-tolyl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-8-11(13)5-6-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEJJMXSFBQBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297438 | |

| Record name | 4-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-16-8 | |

| Record name | 4-Bromo-2-(3-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 4 Bromo 2 3 Tolyl Pyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing a good leaving group and electron-withdrawing features. wikipedia.org In 4-Bromo-2-(3-tolyl)pyridine, the pyridine (B92270) ring itself is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C4 position where the bromine atom serves as an effective leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Aromaticity is subsequently restored upon the expulsion of the bromide ion.

The reactivity in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While the tolyl group is electron-donating, the electron-deficient nature of the pyridine nitrogen is sufficient to activate the C4-Br bond for substitution by potent nucleophiles, often under thermal conditions. Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. For instance, 4-bromopyridine (B75155) derivatives can react with various nucleophiles such as amines, thiols, and alkoxides to yield substituted pyridines. vulcanchem.com Base-catalyzed isomerization of 3-bromopyridines can lead to 4-bromopyridines, which then undergo facile SNAr reactions, highlighting the reactivity of the C4 position. researchgate.net

| Nucleophile Type | Reagent Example | Product Type | Representative Conditions |

| Nitrogen | Amines (e.g., Piperidine) | 4-Amino-2-(3-tolyl)pyridine derivatives | Heat in a polar aprotic solvent (e.g., DMF, NMP) |

| Oxygen | Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxy-2-(3-tolyl)pyridine derivatives | Heat in the corresponding alcohol or a polar solvent scribd.com |

| Sulfur | Thiolates (e.g., Sodium Thiophenoxide) | 4-Thioether-2-(3-tolyl)pyridine derivatives | Base (e.g., K₃PO₄) in a polar solvent (e.g., THF, DMF) |

Electrophilic Aromatic Substitution Reactions (Controlled Functionalization)

Electrophilic aromatic substitution (EAS) on the this compound scaffold presents a challenge of regioselectivity due to the presence of two distinct aromatic rings with opposing electronic properties. The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom; if substitution occurs, it is directed to the C3 and C5 positions. wikipedia.org Conversely, the tolyl ring is activated by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions (C2', C4', C6'). wikipedia.org

In practice, electrophilic attack preferentially occurs on the more nucleophilic tolyl ring over the deactivated pyridine ring. For example, the nitration of 2-p-tolylpyridine with a mixture of nitric and sulfuric acids results in substitution on the tolyl ring, yielding 2-(3'-nitro-4'-methylphenyl)-pyridine. cdnsciencepub.com This suggests that nitration of this compound would similarly occur on the tolyl moiety. The precise position of substitution on the 3-tolyl group is influenced by the steric hindrance and directing effects of both the methyl group and the pyridyl substituent.

Another example involves the bromination of metal-complexed tolyl-pyridines. In a study on an iridium complex of 2-(4'-tolyl)pyridine, attempted radical bromination of the methyl group with N-bromosuccinimide (NBS) and a radical initiator instead led to electrophilic bromination on the tolyl ring at the position para to the iridium-carbon bond. nih.govacs.org This outcome underscores the higher reactivity of the electron-rich tolyl ring towards electrophilic attack compared to other potential reaction sites under certain conditions.

| Reaction Type | Reagent | Expected Major Product Site | Notes |

| Nitration | HNO₃ / H₂SO₄ | Tolyl ring | Substitution is directed by the activating methyl group, likely at positions ortho and para to it. cdnsciencepub.commasterorganicchemistry.com |

| Halogenation | Br₂ / FeBr₃ | Tolyl ring | The electron-rich tolyl ring is more susceptible to electrophilic halogenation than the deactivated pyridine ring. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | Tolyl ring | Sulfonation is expected to occur preferentially on the activated tolyl moiety. masterorganicchemistry.com |

Metal-Mediated and Catalytic Transformations Involving the Bromine Center

The bromine atom at the C4 position is the primary site for a vast array of metal-mediated and metal-catalyzed transformations, making it a linchpin for molecular elaboration.

The C4-Br bond can be readily converted into a carbon-metal bond, generating highly nucleophilic organometallic intermediates. These reagents are pivotal for forming new carbon-carbon bonds with various electrophiles.

Grignard Reagents : Treatment of this compound with magnesium metal (typically activated) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the corresponding Grignard reagent, 4-(magnesiobromo)-2-(3-tolyl)pyridine. The use of LiCl can facilitate the magnesium insertion for challenging substrates. researchgate.net

Organozinc Reagents : Organozinc reagents, known for their higher functional group tolerance compared to Grignard reagents, can be prepared by several methods. cdnsciencepub.com One route is the transmetalation of a corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂). researchgate.net Alternatively, direct insertion of highly activated zinc metal (Rieke® Zinc) into the C-Br bond can furnish the organozinc species. cdnsciencepub.com

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of this compound. The bromine atom serves as an excellent handle for these transformations.

C-C Bond Formation : The Suzuki-Miyaura reaction, which couples the aryl bromide with an organoboron compound (e.g., arylboronic acids), is widely used to form biaryl structures. csic.es This palladium-catalyzed reaction typically employs a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃. rsc.org The Negishi coupling, using the pre-formed organozinc reagent, and the Sonogashira coupling, with terminal alkynes, are also effective methods for C-C bond formation. sci-hub.sebeilstein-journals.org

C-N Bond Formation : The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. rsc.orgelsevierpure.com It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand (e.g., BINAP, XantPhos) and a base (e.g., NaOtBu, Cs₂CO₃). chemspider.comorganic-synthesis.com This reaction is highly versatile, allowing for the introduction of a wide range of amine nucleophiles.

C-O Bond Formation : Aryl ethers can be synthesized via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig type C-O coupling. wikipedia.orgresearchgate.net The Ullmann reaction typically involves heating the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. researchgate.netnih.gov Modern methods often use ligands like N,N-dimethylglycine to facilitate the reaction at lower temperatures. researchgate.net

C-S Bond Formation : The synthesis of aryl thioethers can be achieved through copper- or palladium-catalyzed C-S coupling reactions, analogous to the C-N and C-O bond forming reactions. The Ullmann-type condensation with thiols is a classic method, though it often requires high temperatures. wikipedia.org

| Bond Formed | Reaction Name | Nucleophile/Reagent | Catalyst System (Example) |

| C-C | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, P(o-tol)₃, Na₂CO₃ researchgate.net |

| C-C | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N beilstein-journals.org |

| C-N | Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOtBu chemspider.comorganic-synthesis.com |

| C-O | Ullmann Condensation | Phenol | CuI, N,N-dimethylglycine, Cs₂CO₃ researchgate.net |

| C-S | Ullmann-type Coupling | Thiol | CuI, Base wikipedia.org |

Functionalization at the Tolyl Moiety

The tolyl group offers additional sites for chemical modification, primarily at the benzylic methyl group and on the aromatic ring itself.

Benzylic Functionalization : The methyl group is susceptible to free-radical reactions. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat, can introduce a bromine atom to form a benzylic bromide. scientificupdate.commasterorganicchemistry.com This product is a valuable intermediate for subsequent nucleophilic substitution or organometallic reactions. Over-bromination to the dibromo species can be a competing pathway. scientificupdate.com The methyl group can also potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Ring Functionalization : As discussed in section 3.2, the tolyl ring is the preferred site for electrophilic aromatic substitution over the pyridine ring.

| Reaction Site | Reaction Type | Reagent | Product |

| Methyl Group | Radical Bromination | NBS, Radical Initiator | 2-(3-(Bromomethyl)phenyl)-4-bromopyridine |

| Methyl Group | Oxidation | KMnO₄ or CrO₃ | 4-Bromo-2-(3-carboxyphenyl)pyridine |

| Aromatic Ring | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Isomeric mixture of nitrated tolyl derivatives |

Functionalization at Other Pyridine Ring Positions

While the C4 position is readily functionalized via the bromine substituent, other positions on the pyridine ring (C3, C5, C6) can be modified using modern synthetic methods, primarily through C-H activation.

Directed C-H Functionalization : The nitrogen atom of the pyridine ring can act as a directing group in transition-metal-catalyzed C-H activation reactions, guiding functionalization to the C3 position. Rhodium catalysts, for instance, have been used for the ortho-C-H arylation, vinylation, and alkylation of 2-arylpyridines. sci-hub.senih.govthieme-connect.com This strategy provides a direct route to 3-substituted-2-arylpyridine derivatives.

Minisci Reaction : The Minisci reaction is a powerful method for the functionalization of electron-deficient heterocycles via a radical mechanism. wikipedia.org Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards attack by a nucleophilic radical. This reaction typically leads to substitution at the C4 and/or C6 positions. nih.govsemanticscholar.org Given that the C4 position is already occupied by bromine, a Minisci-type reaction on this compound would be expected to selectively functionalize the C6 position.

Directed ortho Metalation (DoM) : While less common for simple pyridines, directed ortho metalation strategies can be employed. A directing group at the C3 position could facilitate deprotonation at C2 or C4. However, for 2-arylpyridines, the pyridyl nitrogen itself directs C-H activation, primarily at the ortho position of the aryl ring (C2' or C6') or the C3 position of the pyridine ring. scispace.comcsic.es

| Position | Reaction Type | Catalyst/Reagent System (Example) | Product Type |

| C3 | Directed C-H Arylation | [Cp*RhCl₂]₂, AgF, Pivolic Acid sci-hub.se | 3-Aryl-4-bromo-2-(3-tolyl)pyridine |

| C6 | Minisci (Radical) Alkylation | Alkyl Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ wikipedia.orgnih.gov | 6-Alkyl-4-bromo-2-(3-tolyl)pyridine |

| C6' (Tolyl) | Directed C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | 4-Bromo-2-(3-methyl-2-acetoxyphenyl)pyridine nih.gov |

Derivatization for Advanced Chemical Structures

The bromine atom at the C-4 position of the pyridine ring in this compound serves as a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. This derivatization capability is primarily exploited through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, transforming the relatively simple starting material into advanced chemical structures with potential applications in medicinal chemistry, materials science, and agrochemicals.

The reactivity of the C-Br bond in this compound is significantly influenced by the electronic properties of the pyridine ring and the attached tolyl group. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-4 position, making it susceptible to oxidative addition by transition metal catalysts, which is a key step in many cross-coupling cycles. The meta-tolyl group may exert some steric influence, which can affect reaction kinetics compared to less hindered analogues.

Key derivatization reactions for creating advanced structures from this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to the synthesis of bi-aryl systems, conjugated structures, and amino-pyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. By reacting this compound with various aryl- or heteroarylboronic acids or esters, a diverse range of 4-aryl-2-(3-tolyl)pyridine derivatives can be synthesized. These bi-aryl structures are common motifs in pharmacologically active compounds and advanced materials. The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with sterically demanding coupling partners.

Sonogashira Coupling: To introduce acetylenic functionalities, the Sonogashira coupling is employed. This reaction involves the palladium and copper co-catalyzed coupling of this compound with terminal alkynes. The resulting 4-alkynyl-2-(3-tolyl)pyridines are valuable intermediates. The extended π-conjugation in these molecules can impart interesting photophysical properties, and the alkyne can be further elaborated into other functional groups. scispace.com

Buchwald-Hartwig Amination: For the synthesis of 4-amino-2-(3-tolyl)pyridine derivatives, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples this compound with a wide range of primary or secondary amines. The resulting arylamines are important substructures in many biologically active molecules.

The table below summarizes these key derivatization reactions, providing a general overview of the conditions and the types of advanced structures that can be generated.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure Class | Significance of Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-(3-tolyl)pyridines | Core structures in pharmaceuticals and organic electronics. nih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-(3-tolyl)pyridines | Extended π-systems for materials science; versatile synthetic intermediates. scispace.com |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Amino)-2-(3-tolyl)pyridines | Important pharmacophores in drug discovery. |

| Stille Coupling | Organostannane (R-SnBu₃) | PdCl₂(PPh₃)₂ | 4-Alkyl/Aryl-2-(3-tolyl)pyridines | Alternative to Suzuki coupling, useful for specific substrate scopes. mdpi.com |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl-2-(3-tolyl)pyridines | Introduction of vinyl groups for polymerization or further functionalization. thieme-connect.de |

Detailed research findings from analogous systems demonstrate the feasibility and versatility of these transformations. For instance, studies on the cross-coupling of other bromopyridines show that high yields can be achieved by carefully selecting the catalyst, ligand, base, and solvent system. The synthesis of 3,5-diarylpyridines has been successfully accomplished via sequential Suzuki-Miyaura couplings, highlighting the robustness of this methodology for building complex substitution patterns on the pyridine ring. nih.gov Similarly, the derivatization of iridium(III) complexes containing tolyl-pyridine ligands through Suzuki-Miyaura coupling showcases the utility of this reaction even on complex, sterically hindered substrates. acs.org These examples provide strong evidence for the potential of this compound as a key building block for the synthesis of a wide range of advanced, functional molecules.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Reaction Mechanisms in Cross-Coupling Reactions

While specific mechanistic studies for 4-Bromo-2-(3-tolyl)pyridine are not available, its structure suggests it would readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The generally accepted mechanism for these reactions, particularly for palladium-catalyzed processes, involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form a palladium(II) intermediate. The reactivity of the C-Br bond is a key factor in this initial step.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, a boronic acid derivative, activated by a base, would transfer the organic group to the palladium(II) complex. In a Heck reaction, an alkene would coordinate to the palladium and insert into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Computational studies on similar pyridine-based substrates have sometimes shown that the pyridine (B92270) nitrogen can interact with the metal center of the catalyst, potentially influencing the reaction pathway. However, without specific studies on this compound, its exact reaction mechanism remains speculative.

Understanding Regioselectivity and Stereoselectivity

Regioselectivity: In the context of this compound, regioselectivity primarily concerns reactions where there are multiple potential reaction sites. For this molecule, the most prominent site for cross-coupling is the C4-position due to the presence of the bromine atom. In reactions like the Minisci reaction, which involves radical substitution on an electron-deficient pyridine ring, the presence and nature of substituents guide the incoming radical. However, for cross-coupling reactions, the reaction is highly regioselective at the C-Br bond. Studies on other substituted pyridines have shown that achieving regioselectivity can be challenging when multiple C-H bonds are available for activation, but the C-Br bond in this compound provides a defined reaction handle. nih.gov

Stereoselectivity: Stereoselectivity is relevant when new chiral centers are formed during a reaction. masterorganicchemistry.com For standard cross-coupling reactions of this compound with achiral coupling partners (e.g., phenylboronic acid), no new stereocenters are created, and thus stereoselectivity is not a factor. If the coupling partner or the catalyst system (specifically the ligands) were chiral, asymmetric induction could be possible, leading to the formation of stereoisomers. However, there are no specific studies available that investigate stereoselective reactions involving this compound.

Role of Catalysts and Ligands in Mediating Transformations

The choice of catalyst and ligands is paramount in controlling the efficiency and outcome of cross-coupling reactions.

Catalyst: Palladium complexes are the most common catalysts for reactions involving aryl bromides. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) can influence catalyst activation and stability. Nickel and copper catalysts are also used for similar transformations, sometimes offering different reactivity or cost-effectiveness.

Ligands: Ligands stabilize the metal center, modulate its electronic properties and steric environment, and are crucial for facilitating the individual steps of the catalytic cycle.

Phosphine (B1218219) Ligands: A wide array of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more complex Buchwald-type biaryl phosphine ligands, are commonly employed. The steric bulk and electron-donating ability of the ligand affect the rates of oxidative addition and reductive elimination. rsc.org For a substrate like this compound, a bulky, electron-rich ligand would typically be effective in promoting the reaction.

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can form very stable complexes with palladium, often resulting in highly active and robust catalysts.

In a study optimizing the Suzuki coupling for the related compound 4-bromo-2-methylpyridine, the combination of a K₂CO₃ base and a Pd(dppf)Cl₂ catalyst was found to be optimal, significantly improving the reaction yield. researchgate.net This highlights how specific catalyst-ligand systems are tailored for different substituted pyridine substrates.

Reaction Kinetics and Thermodynamics Studies

There is no specific information available in the searched literature regarding the reaction kinetics or thermodynamics of this compound.

Kinetic studies would be necessary to determine the rate-limiting step of a reaction involving this compound. For many palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition step is considered rate-limiting. However, factors such as ligand dissociation or reductive elimination can also be turnover-limiting depending on the specific substrates and conditions. umsha.ac.ir

Thermodynamic studies would provide insight into the energy changes (enthalpy and entropy) and the position of equilibrium for reactions involving this compound. Such studies can help in understanding product stability and whether a reaction is under kinetic or thermodynamic control. researchgate.net Without experimental data, any discussion on these aspects would be purely theoretical.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a bromine atom on the pyridine (B92270) ring renders 4-Bromo-2-(3-tolyl)pyridine a versatile intermediate for constructing more intricate molecular architectures. This versatility is primarily exploited through cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

The structure of this compound is ideally suited for serving as a foundational building block in the synthesis of larger, π-extended heterocyclic and polycyclic aromatic hydrocarbon (PAH) systems. nih.gov The bromine atom at the 4-position can be readily substituted using modern catalytic methods. Palladium-catalyzed reactions, for instance, can unite brominated aromatic compounds with other molecules to append additional fused aromatic rings. nih.gov This methodology allows for the creation of complex heterocyclic PAHs, which are highly valued for their electronic properties. nih.gov By reacting this compound with appropriate partners, chemists can construct elaborate molecular frameworks, such as those incorporating indole (B1671886) or carbazole (B46965) moieties, thereby accessing novel and complex heterocyclic systems. nih.gov

In the context of multistep organic synthesis, this compound functions as a key building block. The presence of the bromo-aryl moiety is a common feature in substrates for a wide array of powerful synthetic transformations. mdpi.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are routinely used to form new C-C bonds at the site of the bromine atom. nih.govnih.gov This capability allows for the modular and convergent assembly of complex target molecules, where the 2-(3-tolyl)pyridine core is strategically joined with other fragments. This approach is fundamental in synthesizing a diverse range of organic molecules, from pharmaceuticals to materials with specific functions.

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are foundational in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can form a coordinate bond with a wide variety of metal ions. nih.gov The specific substituents on the pyridine ring, such as the bromo and tolyl groups in this compound, play a crucial role in modulating the electronic and steric properties of the resulting metal complexes. nih.govnih.gov

Metal complexes incorporating substituted pyridine ligands have been developed for a range of specific chemical transformations. The precise structure of the ligand helps to create a specific coordination environment around the metal ion, enabling targeted reactivity. For example, Pd(II) complexes featuring substituted pyridine ligands have proven to be effective and versatile precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov Furthermore, Group 4 metal (e.g., Ti, Zr) complexes supported by substituted pyridine-based ligands have been synthesized and used in olefin polymerization catalysis. acs.org The substituents on the ligand can create more accessible active sites at the metal center, enhancing catalytic activity. acs.org

| Metal Center | Ligand Type | Application | Reference |

|---|---|---|---|

| Palladium (II) | 4-Substituted Pyridines | Suzuki-Miyaura and Heck cross-coupling reactions | nih.govnih.gov |

| Titanium (IV), Zirconium (IV) | Pyridine-2-phenolate-6-arylmethine | Olefin polymerization | acs.org |

| Nickel (II) | Bromo-N-(pyridin-2-ylmethylidene)aniline | Structural coordination chemistry | researchgate.net |

| Palladium (II) | Di- and monosubstituted pyridines | Carbonylation of nitro compounds | acs.org |

Advanced Materials and Functional Molecules

The structural framework of this compound makes it a promising candidate for incorporation into advanced materials and functional molecules. Its ability to participate in reactions that extend its conjugated π-system is particularly valuable in the field of materials science.

Heterocyclic PAHs, which can be synthesized from precursors like this compound, are of significant interest for their application in organic electronics. nih.gov These materials are valued for their use in solar cells, electroluminescent materials, and organic light-emitting diodes (OLEDs). nih.gov The synthesis of novel thermally-activated delayed fluorescence (TADF) emitters, for example, has been achieved using heterocyclic building blocks to create extended donor-acceptor structures. nih.gov Similarly, related compounds such as 4-(4-Bromo-5-methylthiophen-2-yl)pyridine are used as precursors to diarylethene derivatives, a class of molecules known for their photochromic properties and potential use in molecular switches and optical data storage. researchgate.net The incorporation of this compound into larger molecular or polymeric structures can thus lead to materials with tailored electronic and optical properties.

| Material Class | Potential Application | Enabling Chemistry | Reference |

|---|---|---|---|

| Heterocyclic Polycyclic Aromatic Hydrocarbons (PAHs) | Organic Light-Emitting Diodes (OLEDs), Solar Cells | Palladium-catalyzed annulation reactions | nih.gov |

| Thermally-Activated Delayed Fluorescence (TADF) Emitters | Electroluminescent Materials | Synthesis of π-extended donor ligands | nih.gov |

| Diarylethene Derivatives | Molecular Switches, Optical Data Storage | Cross-coupling to form conjugated systems | researchgate.net |

| Small Molecule Semiconductors | Organic Electronics | Synthesis of functional building blocks | chemscene.com |

Integration into Functionalized Polymers

The incorporation of specific chemical moieties into polymer chains is a fundamental strategy for designing materials with tailored properties. This compound serves as a valuable building block for functionalized polymers due to the presence of the bromine atom, which can act as a handle for polymerization or post-polymerization modification.

The bromo group on the pyridine ring can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to either form the polymer backbone or to attach the pyridine unit as a pendant group to a pre-existing polymer. This allows for the introduction of the tolyl-pyridine functionality into a wide range of polymeric systems, including polystyrenes, polyacrylates, and conjugated polymers. The tolyl group can influence the solubility and processing characteristics of the resulting polymers, while the pyridine nitrogen offers a site for quaternization or hydrogen bonding, enabling further functionalization or directing the self-assembly of the polymer chains.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization/Modification Method | Reactant/Catalyst | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Suzuki Polycondensation | Diboronic acid, Pd catalyst | Alternating copolymer | Tunable electronic properties, thermal stability |

| Stille Polycondensation | Distannane, Pd catalyst | Alternating copolymer | Processability, film-forming capabilities |

| Heck Reaction | Alkene-functionalized monomer | Pyridine-functionalized polymer | Modified refractive index, enhanced adhesion |

These functionalized polymers could find applications in areas such as gas separation membranes, catalysts, and smart coatings, where the specific chemical and physical properties imparted by the tolyl-pyridine moiety are advantageous.

Precursors for Optoelectronic Materials (e.g., OLEDs)

The field of organic electronics relies on the design and synthesis of molecules with specific photophysical and electronic properties. Pyridine-containing compounds are frequently explored as components of organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which can facilitate electron transport. While this compound itself is not an emissive material, it is a valuable precursor for the synthesis of larger, conjugated molecules used in OLEDs. nih.govacs.org

The bromo-substituent is a key reactive site for building more complex molecular architectures through carbon-carbon bond-forming reactions. By coupling this compound with other aromatic or heteroaromatic units, it is possible to construct extended π-conjugated systems. These larger molecules can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in OLED devices. The tolyl group can provide steric hindrance to prevent intermolecular aggregation, which often leads to fluorescence quenching.

For instance, coupling this compound with a light-emitting chromophore could lead to a new class of emitters or host materials for OLEDs. The pyridine nitrogen can also be used to coordinate with metal centers in phosphorescent OLEDs.

Table 2: Hypothetical Optoelectronic Properties of a Derivative Synthesized from this compound

| Derivative Structure | HOMO (eV) | LUMO (eV) | Emission Color | Potential Role in OLED |

|---|---|---|---|---|

| Pyrene-coupled derivative | -5.6 | -2.5 | Blue | Hole Transport Layer (HTL) / Emitter |

| Carbazole-coupled derivative | -5.8 | -2.4 | Deep Blue | Host Material |

The versatility of the this compound building block allows for systematic tuning of the electronic properties of the final materials to optimize the performance of optoelectronic devices.

Supramolecular Chemistry Applications

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. The pyridine nitrogen in this compound is a key feature that can be exploited in the design of supramolecular assemblies. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors like carboxylic acids or amides to form well-defined structures. nih.govscience.gov

Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. The interplay between hydrogen bonding involving the pyridine nitrogen and halogen bonding involving the bromine atom can be used to direct the self-assembly of this compound with other molecules to form one-, two-, or three-dimensional networks. The tolyl group can also influence the packing of the molecules in the solid state through van der Waals interactions and potential π-π stacking.

These supramolecular structures could have applications in crystal engineering, molecular recognition, and the development of functional materials where precise control over the arrangement of molecules is required.

Table 3: Potential Supramolecular Synthons with this compound

| Interacting Molecule | Type of Interaction | Resulting Supramolecular Motif | Potential Application |

|---|---|---|---|

| Benzoic Acid | Hydrogen Bonding (N···H-O) | Co-crystal | Modified solubility, crystal engineering |

| Iodopentafluorobenzene | Halogen Bonding (Br···I) | Linear chain | Anion recognition |

The ability to form multiple, predictable non-covalent interactions makes this compound a promising component for the bottom-up construction of complex and functional supramolecular systems.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a mature field, yet there remains a continuous drive for more sustainable and efficient methods. nih.govbenthamscience.comijarsct.co.in Traditional approaches often rely on multi-step sequences and harsh reaction conditions. Future efforts in the synthesis of 4-Bromo-2-(3-tolyl)pyridine will likely focus on the following areas:

Transition-Metal-Catalyzed Cross-Coupling Reactions: While methods like Suzuki-Miyaura and Negishi couplings are established for forming the 2-arylpyridine linkage, research will likely target the use of more earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium. nih.govorgsyn.orgwikipedia.orgmdpi.comorganic-chemistry.org Furthermore, the development of catalyst systems that are effective at lower catalyst loadings and in greener solvent systems will be a key objective.

C-H Activation/Functionalization: A highly attractive and atom-economical approach involves the direct C-H arylation of a 4-bromopyridine (B75155) precursor with toluene (B28343) or a related derivative. beilstein-journals.orgrsc.orgnih.govrsc.org This strategy obviates the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Overcoming the inherent challenges of regioselectivity in pyridine (B92270) C-H functionalization will be a major focus. innovations-report.com

Photoredox Catalysis: The use of visible light to promote chemical reactions has emerged as a powerful and sustainable synthetic tool. acs.orgorganic-chemistry.orgnih.govresearchgate.net Future research could explore the light-promoted coupling of a suitable 4-bromopyridine derivative with a tolyl radical precursor, offering a mild and efficient route to the target compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Greener Cross-Coupling | Reduced cost, lower environmental impact. | Development of earth-abundant metal catalysts, use of benign solvents. |

| Direct C-H Arylation | High atom economy, shorter synthetic routes. | Enhancing regioselectivity, expanding substrate scope. |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. | Designing novel photocatalysts, exploring new reaction pathways. |

Exploration of New Reactivity Patterns and Transformations

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for a wide range of chemical transformations. guidechem.com While its participation in cross-coupling reactions is well-established, future research will likely delve into more novel reactivity patterns.

Late-Stage Functionalization: The ability to introduce additional functional groups into the this compound scaffold in the final steps of a synthesis is highly desirable for creating libraries of compounds for biological screening or materials science applications. Research into selective C-H functionalization of the tolyl ring or further substitution on the pyridine core, while preserving the bromo-substituent, will be of significant interest.

Novel Coupling Methodologies: Exploring unconventional coupling partners in reactions at the C4-position can lead to the synthesis of novel molecular architectures. This could include reactions with organoboronates, organosilanes, or through direct C-H functionalization of other heterocycles.

Derivatization for Materials Science: The bipyridine scaffold is a renowned ligand in coordination chemistry and a key component in functional materials. rsc.org The bromine atom can be a precursor for introducing functionalities that can influence the photophysical or electronic properties of materials derived from this compound.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of synthetic routes. osu.edugrnjournal.us For this compound, computational modeling can provide valuable insights into:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of potential synthetic routes, helping to identify the most energetically favorable pathways and optimize reaction conditions. researchgate.net

Prediction of Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of this compound and its derivatives. Furthermore, calculations can provide information about its electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity and potential applications in electronic materials.

AI-Driven Synthetic Route Design: The emergence of machine learning and artificial intelligence in chemistry is revolutionizing how synthetic routes are designed. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgnih.gov By training algorithms on vast datasets of chemical reactions, it may become possible to predict novel and efficient synthetic pathways to this compound and other complex heterocyclic molecules.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reaction barriers. |

| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption and emission spectra. |

| Machine Learning/AI | Designing novel and efficient synthetic routes. |

Integration into Emerging Fields of Chemical Research

The unique combination of a bromo-substituent and a tolyl group on the pyridine core makes this compound a promising candidate for exploration in several emerging areas of chemical research.

Development of Novel Organic Materials: Functionalized bipyridines are integral components of organic light-emitting diodes (OLEDs), sensors, and solar cells. mdpi.com The specific substitution pattern of this compound could be exploited to tune the electronic and photophysical properties of new materials.

Medicinal Chemistry and Drug Discovery: The pyridine ring is a privileged scaffold in many approved drugs. The tolyl group can engage in hydrophobic interactions, while the bromine atom can act as a site for further modification or participate in halogen bonding. This makes this compound an interesting starting point for the synthesis of new bioactive molecules.

Catalysis: Bipyridine derivatives are widely used as ligands in transition metal catalysis. The electronic and steric properties of this compound could be beneficial in the design of new catalysts for a variety of organic transformations. The bromine atom also offers a handle for immobilization of the ligand onto a solid support.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(3-tolyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-bromopyridine derivatives and 3-tolylboronic acids. Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O or DMF .

- Temperature : 80–100°C under inert atmosphere.

Yield optimization requires careful exclusion of oxygen and monitoring of boronic acid coupling efficiency. Impurities often arise from incomplete dehalogenation or homocoupling, which can be mitigated by adjusting ligand-to-palladium ratios .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

- NMR : ¹H NMR (δ 7.2–8.5 ppm for pyridine protons; δ 2.4 ppm for methyl in 3-tolyl) and ¹³C NMR (δ 120–150 ppm for aromatic carbons) .

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30), retention time ~8–10 minutes .

- Mass Spectrometry : ESI-MS m/z [M+H]⁺ ~274.1 (C₁₂H₁₁BrN⁺) .

Report deviations in melting point (expected 110–115°C) and elemental analysis (C: ~52.4%, H: ~4.0%, N: ~5.1%) to confirm purity .

Q. What common functionalization reactions are performed on this compound, and how are competing pathways managed?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., piperidine) in DMF at 120°C. Competing dehalogenation is suppressed using CuI additives .

- Cross-Coupling : Suzuki reactions with arylboronic acids require precise stoichiometry (1:1.2 bromo:boronic acid) to avoid homocoupling .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the pyridine 3-position can occur, controlled by low temperatures (0–5°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound to minimize homocoupling?

Methodological Answer:

- Ligand Selection : Bulky ligands like XPhos reduce Pd aggregation, lowering homocoupling rates .

- Solvent System : Use toluene/ethanol (3:1) instead of DMF to enhance solubility of Pd intermediates .

- Additives : Include TBAB (tetrabutylammonium bromide) to stabilize the active Pd(0) species .

Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1) and isolate products via flash chromatography (silica gel, gradient elution) .

Q. How should researchers address contradictions between computational predictions and experimental results in reactivity studies?

Methodological Answer:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental Hammett σ values for substituent effects. Discrepancies may arise from solvent effects not modeled in gas-phase calculations .

- Kinetic Profiling : Conduct time-resolved NMR or in-situ IR to detect transient intermediates (e.g., Pd-aryl complexes) that alter reaction pathways .

- Validation : Replicate computational models using explicit solvent parameters (e.g., PCM in Gaussian) and compare with experimental kinetics .

Q. What strategies ensure the stability of this compound in long-term storage for biological assays?

Methodological Answer:

- Storage Conditions : Argon-purged vials at –20°C in anhydrous DMSO (≤0.1% H₂O) prevent hydrolysis .

- Stability Monitoring : Quarterly HPLC analysis (95% purity threshold) and NMR to detect degradation products (e.g., dehalogenated pyridine) .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy (λmax ~270 nm) tracks photooxidation .

Q. How does the electronic environment of the pyridine ring influence regioselectivity in substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The bromine atom at C4 directs electrophiles to C5 via resonance deactivation. For example, nitration occurs at C5 in 85% yield under HNO₃/H₂SO₄ .

- Steric Effects : The 3-tolyl group at C2 hinders substitution at C3, favoring C5/C6 reactivity. MD simulations show >70% occupancy of C5 in SNAr with morpholine .

- Kinetic vs. Thermodynamic Control : High-temperature reactions (e.g., 150°C) favor C6 substitution (thermodynamic product), while low temperatures (25°C) favor C5 .

Q. What in vitro models are appropriate for assessing the biological activity of derivatives, and how are artifacts controlled?

Methodological Answer:

- Enzyme Assays : Use recombinant kinases (e.g., PI3Kα) with ATP-concentration-matched controls to avoid false inhibition .

- Cell Viability : MTT assays in HEK293 cells; include DMSO controls (≤0.1%) to rule out solvent toxicity .

- Artifact Mitigation : Pre-incubate compounds with glutathione (1 mM) to test for redox cycling artifacts .

Q. How can QSAR models be developed for this compound derivatives, and what descriptors are critical?

Methodological Answer:

- Descriptors : Include Hammett σ (electron-withdrawing), LogP (lipophilicity), and polar surface area (PSA) .

- Training Set : Use ≥50 derivatives with IC₅₀ data against a target (e.g., PI3Kα). Validate with leave-one-out cross-validation (R² >0.7) .

- Software : Schrödinger’s QikProp or Open3DQSAR for 3D-QSAR alignment based on pyridine ring orientation .

Q. What environmental fate studies are recommended for assessing the impact of this compound?

Methodological Answer:

- Photodegradation : Simulate sunlight (UVB, 310 nm) in aqueous solutions; monitor via LC-MS for brominated byproducts (e.g., 2-(3-tolyl)pyridine) .

- Biodegradation : OECD 301F test with activated sludge; >60% degradation in 28 days indicates low persistence .

- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。